molecular formula C11H11N3O2 B102486 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide CAS No. 18336-75-9

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide

Cat. No. B102486
CAS RN: 18336-75-9
M. Wt: 217.22 g/mol
InChI Key: NVDQWXGHTJREBS-UHFFFAOYSA-N
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Description

The compound of interest, 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the carbohydrazide group suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related isoxazole derivatives has been explored in several studies. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction involving 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions . Similarly, isoxazolyl thioureas were reacted with ethyl bromopyruvate to yield various compounds, including acid hydrazides, which upon further reactions produced different derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . The crystal structure of another derivative, 1-Phenyl-3-methyl-4-(salicylidene hydrazide)-phenylethylene-pyrazolone-5, was determined to be monoclinic with specific cell parameters .

Chemical Reactions Analysis

The photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles has been studied, revealing that upon irradiation with light, these compounds undergo isomerization and transformation into oxazoles and other derivatives . The proposed mechanisms for these transformations involve intermediates such as benzonitrile-methylide and 2H-azirines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be inferred from their molecular structures and the nature of their substituents. For instance, the vibrational spectroscopic investigations of N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into the vibrational frequencies and molecular stability of the compound . Additionally, the biological evaluation of these compounds, such as their immunomodulatory properties and inhibition of enzymes like α-glucosidase and α-amylase , suggests that the physical and chemical properties of these derivatives are conducive to biological activity.

Scientific Research Applications

Gene Expression Modulation

One study focused on the influence of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (a compound related to 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide) on selective gene expression in Caco-2 cultured cells. It explored the compound's potential as an anti-inflammatory drug candidate by examining its effects on autoimmune and inflammatory gene modulation. This research utilized PCR technology for gene expression profiling, revealing that the compound could regulate genes involved in cellular inflammatory responses, suggesting its potential for future clinical development as a disease-modifying agent (Płoszaj et al., 2016).

Immunomodulatory Effects

Another study investigated the immunomodulatory activity of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide in vitro. This research assessed the compound's effects on murine macrophages and lymphoblasts, as well as its influence on the proliferation of murine lymphocytes and macrophages. The findings demonstrated that the compound had no cytotoxic effects across a wide range of concentrations and stimulated lymphocyte proliferation, indicating its immunomodulatory properties and potential utility in further research aimed at novel drug development (Drynda et al., 2014).

Anticancer Activity

Research on the synthesis, characterization, and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents revealed promising anticancer activity. These compounds, derived from reactions involving hydrazonoyl halides, showed concentration-dependent cellular growth inhibitory effects, particularly against the breast carcinoma cell line MCF-7, highlighting their potential as anticancer agents (Gomha et al., 2014).

Spectroscopic Studies

A detailed spectroscopic study on 5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX) and its N-deuterated isotopologue was conducted to understand its structural and vibrational characteristics. This research provided insights into the compound's stability and potential hyperconjugative interactions, contributing to the fundamental understanding of its chemical properties (Regiec et al., 2014).

Larvicidal Activity

A study on the synthesis, structural elucidation, and larvicidal activity of novel arylhydrazones derived from 5-amino-3-methyl-4-isoxazolecarbohydrazide demonstrated promising larvicidal agents against Anopheles arabiensis. This research highlights the potential of these compounds in mosquito control, contributing to the prevention of malaria (P et al., 2021).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn, and exposure to dust, ingestion, and inhalation should be avoided .

properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-9(11(15)13-12)10(14-16-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDQWXGHTJREBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352493
Record name 5-methyl-3-phenyl-4-isoxazolecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide

CAS RN

18336-75-9
Record name 5-methyl-3-phenyl-4-isoxazolecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (5.00 g, 24.6 mmol) in THF (50 mL) was added in one portion 1,1′-carbonyl-diimidazole (4.39 g, 27.1 mmol). After stirring for 15 min at ambient temperature the solution was warmed to 70° C. and stirred for 30 min at this temperature. After the solution was cooled to 0° C. hydrazine monohydrate (2.4 mL, 49.0 mmol) was added over a period of 2 min while the temperature raised to 15° C. The resulting suspension was stirred for 30 min at 0° C. After addition of 20 mL heptane the suspension was stirred for 15 min at 0° C. and filtered off. Washing with water and drying afforded the title compound (4.52 g, 85%) as a white solid. MS: m/e=218.2 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
85%

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